2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS3/c1-2-9-6-10-13(15-8-16-14(10)20-9)19-7-11(17)12-4-3-5-18-12/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYACVTKOHSCYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity, along with cost-effective and environmentally friendly practices .
Chemical Reactions Analysis
Types of Reactions
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.
Scientific Research Applications
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of certain bacteria by interfering with their metabolic processes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone
- 2-(6-Propylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone
Uniqueness
2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one is unique due to its specific ethyl group substitution, which may confer distinct biological activities and chemical properties compared to its methyl and propyl analogs .
Biological Activity
The compound 2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one (CAS No. 314034-15-6) is a thieno-pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 254.33 g/mol. The compound features a thieno-pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Cytotoxicity
Recent studies have highlighted the cytotoxic effects of thieno-pyrimidine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. In one study, derivatives with aromatic substitutions on the pyrimidine nucleus exhibited enhanced cytotoxic activity compared to their aliphatic counterparts .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| K5 | MCF-7 | 119 |
| K5 | HeLa | 15 |
The above table illustrates the potency of certain derivatives in inhibiting cell proliferation, suggesting that modifications to the thieno-pyrimidine structure can lead to improved anticancer activity.
The mechanism underlying the cytotoxicity of thieno-pyrimidine derivatives often involves the induction of apoptosis and cell cycle arrest. Studies indicate that these compounds may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways .
Additionally, some derivatives have been shown to inhibit specific kinases involved in cancer progression, thereby impeding tumor growth and metastasis. This multi-target approach enhances their therapeutic potential.
Case Studies
- Cytotoxic Evaluation : In a recent experimental study, a series of thieno-pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity against both MCF-7 and HeLa cell lines compared to those with electron-donating groups .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that introducing various substituents on the thieno-pyrimidine scaffold significantly impacted biological activity. For example, compounds with halogenated phenyl groups displayed enhanced potency due to increased lipophilicity and improved binding affinity to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
